methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C19H14Cl2N2O3 and its molecular weight is 389.23. The purity is usually 95%.
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Scientific Research Applications
Myorelaxant Activity Evaluation
Methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates, including compounds structurally related to the mentioned molecule, were synthesized and assessed for their myorelaxant and potassium channel opening activities. The study found that some compounds elicited concentration-dependent relaxation on rabbit gastric fundus smooth muscle strips, indicating potential applications in myorelaxant therapy (Gündüz et al., 2008).
Antimycobacterial Activity
Compounds structurally akin to methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate demonstrated antimycobacterial activity against Mycobacterium fortuitum. This highlights their potential as candidates for developing new classes of antimycobacterial compounds, especially considering their low toxicity profiles (Wojciechowski & Płoszaj, 2020).
Alkylation and Reactivity Studies
The molecule served as an efficient alkylating agent for various aromatic heterocycles. The derived aziridines exhibited interesting chemical reactivity, furthering the understanding of its structural and reactive capabilities, which could have implications in synthetic chemistry (Alves et al., 2000).
Photochemistry and Vibrational Spectroscopy
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a similar compound, was synthesized and studied under low temperature conditions using FTIR spectroscopy. The research provided insights into the conformers of such molecules, their energy barriers, and photoisomerization processes, contributing to the field of photochemistry and spectroscopy (Lopes et al., 2011).
Nonlinear Optical Properties
Novel compounds structurally related were synthesized and characterized for their third-order nonlinear optical properties. The study revealed excellent optical limiting behavior at specific wavelengths, indicating potential applications in photonic and optoelectronic devices (Murthy et al., 2013).
Mechanism of Action
Target of Action
GNF-Pf-5469, also known as “methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate” or “methyl 5-(2-anilinovinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate”, is a compound that has been identified as a potential antimalarial drug It is known that the compound has a significant effect on the plasmodium falciparum parasite, which is responsible for malaria .
Mode of Action
Instead, it appears to interact with other targets within the parasite, leading to its death .
Biochemical Pathways
It is known that the compound has a significant impact on the metabolism of the plasmodium falciparum parasite . This suggests that GNF-Pf-5469 may interfere with key metabolic pathways within the parasite, leading to its death.
Pharmacokinetics
It is known that the compound has a potent effect against the plasmodium falciparum parasite
Result of Action
It is known that the compound has a significant effect on the plasmodium falciparum parasite, leading to its death . This suggests that GNF-Pf-5469 may induce changes at the molecular and cellular level that are detrimental to the parasite.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is believed that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of GNF-Pf-5469 vary with different dosages in animal models
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 5-[(E)-2-anilinoethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-25-19(24)17-15(10-11-22-12-6-3-2-4-7-12)26-23-18(17)16-13(20)8-5-9-14(16)21/h2-11,22H,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFRIOBUONRQHX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C=CNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)/C=C/NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.